GELSEMINE

Description

BenchChem offers high-quality GELSEMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GELSEMINE including the price, delivery time, and more detailed information at info@benchchem.com.

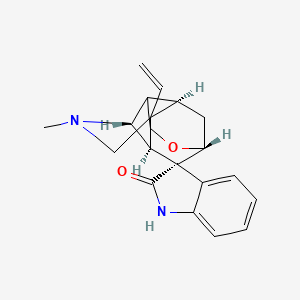

Structure

3D Structure

Properties

IUPAC Name |

(1'R,3S,5'S,6'S,8'R)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13-,15-,16-,17+,19?,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYYATWFXNPTRM-BOCRADAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6NC5=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564 | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE | |

CAS No. |

509-15-9 | |

| Record name | Gelsemine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178 °C | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564 | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Unveiling of Gelsemine Biosynthesis in Gelsemium elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of gelsemine (B155926), a complex monoterpenoid indole (B1671886) alkaloid (MIA) produced by Gelsemium elegans. Gelsemine and its congeners exhibit significant pharmacological activities, making their biosynthetic elucidation a critical area of research for potential drug development and synthetic biology applications. This document details the currently understood enzymatic steps, from the universal precursor strictosidine (B192452) to the intricate downstream modifications leading to the gelsemine scaffold. It consolidates available quantitative data on key intermediates and enzymes, provides representative experimental protocols for the characterization of the biosynthetic enzymes, and visualizes the pathway and associated workflows using logical diagrams. This guide is intended to be a core resource for researchers actively engaged in the study of MIA biosynthesis and the development of novel therapeutics.

Introduction

Gelsemium elegans Benth., a highly toxic plant native to Southeast Asia, is a rich source of structurally diverse and pharmacologically active monoterpenoid indole alkaloids (MIAs). Among these, gelsemine has attracted considerable attention due to its potent neurotoxic properties and potential therapeutic applications, including analgesic and anxiolytic effects. The intricate, caged structure of gelsemine presents a formidable challenge for chemical synthesis, thus highlighting the importance of understanding its natural biosynthetic pathway for sustainable production and the generation of novel analogs through metabolic engineering.

The biosynthesis of gelsemine follows the general trajectory of MIA pathways, originating from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form strictosidine.[1] However, the pathway diverges significantly after the formation of the strictosidine aglycone, leading to the unique skeletal architecture of gelsemine. While the complete enzymatic cascade remains an active area of investigation, significant progress has been made in identifying key enzymes and intermediates through genomic, transcriptomic, and metabolomic analyses of Gelsemium species.[2][3]

This guide synthesizes the current knowledge on the gelsemine biosynthetic pathway, providing a detailed technical resource for the scientific community.

The Gelsemine Biosynthetic Pathway

The biosynthesis of gelsemine can be broadly divided into two major stages: the formation of the universal MIA precursor, strictosidine, and the subsequent, highly specific transformations of the strictosidine-derived intermediates to yield the final gelsemine molecule.

Formation of Strictosidine: The Common MIA Gateway

The initial steps of the gelsemine pathway are conserved across many MIA-producing plants.[3] This well-characterized sequence involves three key enzymes:

-

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, the indole component of MIAs.

-

Strictosidine Synthase (STR): STR facilitates the Pictet-Spengler condensation of tryptamine and secologanin to stereospecifically form 3-α(S)-strictosidine.[4]

-

Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine to generate the highly reactive strictosidine aglycone, which serves as the branching point for the vast diversity of MIAs.[3]

The Divergent Path to Gelsemine: Post-Strictosidine Modifications

Following the formation of the strictosidine aglycone, the pathway to gelsemine involves a series of complex, and as-yet incompletely characterized, enzymatic reactions. The proposed intermediates include koumicine (akkuammidine), koumidine, vobasindiol, anhydrovobasindiol, and gelsenidine (humantenine-type).[1] The enzymes catalyzing these transformations are believed to belong to families such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, and other synthases.

Genomic and transcriptomic studies of G. sempervirens have identified conserved gene clusters that are syntenic with those in other MIA-producing plants, suggesting a common evolutionary origin for the biosynthetic machinery.[2] These studies have pinpointed several candidate genes, particularly from the CYP family, that are likely involved in the hydroxylation and rearrangement reactions characteristic of the later stages of gelsemine biosynthesis.[3]

Quantitative Data

While comprehensive quantitative data for every enzymatic step in the gelsemine pathway is not yet available, studies have quantified the accumulation of major alkaloids in different tissues of Gelsemium elegans. This information is crucial for understanding the spatial regulation of the pathway and for optimizing extraction strategies.

Table 1: Distribution of Major Alkaloids in Gelsemium elegans

| Plant Part | Gelsemine Content (μg/g) | Koumine Content (μg/g) | Gelsenicine Content (μg/g) | Reference |

| Roots | Higher than stems and leaves | Higher than stems and leaves | - | [5] |

| Stems | Lower than roots and leaves | Lower than roots and leaves | - | [5] |

| Leaves | Lower than roots | Higher than stems | - | [5] |

Note: Specific quantitative values vary between studies and are presented here as relative comparisons. "-" indicates data not reported in the cited source.

Experimental Protocols

The functional characterization of the enzymes involved in gelsemine biosynthesis is essential for a complete understanding of the pathway. The following sections provide detailed, representative methodologies for key experiments.

Gene Cloning and Heterologous Expression

The identification and characterization of candidate genes from G. elegans relies on their successful cloning and expression in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

A Technical Guide to the Isolation and Discovery of Gelsemine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and the modern methodologies for the isolation of gelsemine (B155926), a potent indole (B1671886) alkaloid, from its natural plant sources. This document is intended to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction to Gelsemine

Gelsemine is a highly toxic indole alkaloid first isolated in 1870 from Gelsemium sempervirens Ait.[1][2]. Its complex chemical structure, C20H22N2O2, was definitively determined in 1959 through X-ray crystallographic analysis and nuclear magnetic resonance (NMR) spectroscopy[1][2]. Gelsemine is predominantly found in plants of the genus Gelsemium, which includes species such as G. sempervirens (Carolina jasmine), native to the Americas, and G. elegans (heartbreak grass), found in China and East Asia[1][3]. Despite its toxicity, which can lead to paralysis and death, recent research has highlighted its potential therapeutic applications, including anxiolytic effects and the ability to offer protection against oxidative stress[1].

Experimental Protocols for Isolation

The isolation of gelsemine from Gelsemium species is a multi-step process that involves extraction of total alkaloids followed by chromatographic purification. Modern techniques have enabled the efficient isolation of high-purity gelsemine.

2.1. Plant Material Preparation

The initial step involves the preparation of the plant material to maximize the surface area for extraction.

-

Protocol: The roots, stems, and leaves of the Gelsemium plant are collected, air-dried, and then milled into a fine powder[4][5].

2.2. Extraction of Crude Alkaloids

An acid-base extraction method is commonly employed to separate the alkaloids from other plant constituents.

-

Protocol:

-

The powdered plant material is suspended in an acidic aqueous solution (e.g., 0.5% sulfuric acid or water acidified to pH ~4 with 20% H₂SO₄) and extracted for a period of time (e.g., 24 hours)[4][5].

-

The acidic extract is filtered to remove solid plant debris[5].

-

The filtrate is then basified to a pH of approximately 10 with a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)[4][5].

-

The now free-base alkaloids are extracted from the basified aqueous solution using an organic solvent like chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc)[4].

-

The organic solvent containing the crude alkaloids is collected and evaporated under reduced pressure to yield the crude alkaloid extract[4].

-

2.3. Purification of Gelsemine

Advanced chromatographic techniques are utilized to isolate gelsemine from the complex mixture of crude alkaloids.

-

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is effective for the initial fractionation of the crude extract.

-

Protocol: A suitable two-phase solvent system is selected. The crude alkaloid extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. Fractions are collected based on their elution profile, which is monitored by UV detection (e.g., at 256 nm)[4].

-

-

Preparative High-Performance Liquid Chromatography (prep-HPLC): This technique is often used for the final purification of fractions enriched with gelsemine from HSCCC to achieve high purity.

-

Protocol: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and ultrapure water, sometimes with additives like phosphoric acid and triethylamine (B128534) to improve peak shape. The gelsemine-containing fraction is injected, and the peak corresponding to gelsemine is collected[4].

-

2.4. Structural Elucidation and Purity Assessment

The identity and purity of the isolated gelsemine are confirmed using various spectroscopic and analytical methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound[4][6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are employed to elucidate the detailed chemical structure of gelsemine[2][4].

-

Analytical HPLC: The purity of the final isolated compound is assessed using analytical High-Performance Liquid Chromatography[4].

Quantitative Data Summary

The content of gelsemine can vary depending on the plant part and its geographical origin. The following table summarizes key quantitative data related to gelsemine.

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₂₂N₂O₂ | [1] |

| Molecular Weight | 322.44 g/mol | [1] |

| Gelsemine Content in G. elegans (Leaves) | 122.4 µg/g | [7] |

| Gelsemine Content in G. elegans (Stems) | 149.1 µg/g (koumine higher) | [7] |

| Gelsemine Content in G. elegans (Roots) | 249.2 µg/g (koumine higher) | [7] |

| (+) Gelsemine IC₅₀ (PC12 cells) | 31.59 µM | [5] |

| (-) Gelsemine IC₅₀ (PC12 cells) | Not cytotoxic | [5] |

| LD₅₀ (mice, i.p.) | ~56 mg/kg | [6] |

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of gelsemine from its natural sources.

Caption: Workflow for the isolation and purification of gelsemine.

References

- 1. Gelsemine - Wikipedia [en.wikipedia.org]

- 2. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]

- 4. benchchem.com [benchchem.com]

- 5. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

pharmacological profiling of gelsemine alkaloids

An In-depth Technical Guide to the Pharmacological Profiling of Gelsemine (B155926) Alkaloids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Alkaloids from plants of the Gelsemium genus, particularly gelsemine and koumine (B8086292), have a long history in traditional medicine and are now the subject of intense scientific investigation for their diverse pharmacological activities, including analgesic, anxiolytic, and anti-inflammatory effects.[1][2][3] However, their therapeutic potential is often juxtaposed with significant toxicity.[1] This technical guide provides a comprehensive pharmacological profile of major gelsemine alkaloids, focusing on their molecular targets, mechanisms of action, and quantitative activity. It consolidates data from electrophysiological, biochemical, and in vivo studies, presenting them in a structured format for researchers. Detailed experimental protocols for key assays are provided, and critical signaling pathways and workflows are visualized to facilitate a deeper understanding of these complex natural products.

Introduction to Gelsemine Alkaloids

The Gelsemium genus is a rich source of monoterpenoid indole (B1671886) alkaloids, with over 100 distinct compounds identified.[2][4] The primary bioactive alkaloids that are the focus of pharmacological research include gelsemine, koumine, gelsevirine (B199093), and humantenmine (B199024).[1] Gelsemine is the principal alkaloid in Gelsemium sempervirens, while koumine is the most abundant in Gelsemium elegans.[4] These compounds are known to interact with key neurotransmitter systems in the central nervous system (CNS), leading to a range of effects from therapeutic antinociception to dose-limiting toxicity.[1][4] Understanding their detailed pharmacological profile is crucial for the development of safer, more effective derivatives for clinical use.

Primary Molecular Targets and Mechanism of Action

Functional and binding studies have identified inhibitory ligand-gated ion channels in the CNS as the primary molecular targets for gelsemine alkaloids.[1] Specifically, these compounds modulate the function of Glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2]

Modulation of Glycine Receptors (GlyRs)

GlyRs are critical for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem.[5] Gelsemine alkaloids act as modulators of GlyRs, with effects that can be subunit-specific.[1][6] Gelsemine, for instance, exhibits a bell-shaped modulation on homomeric α1 GlyRs and concentration-dependent inhibition on α2 and α3 GlyRs.[1] Radioligand binding assays confirm that gelsemine and koumine are orthosteric agonists of GlyRs, likely acting at the same binding site as the antagonist strychnine.[7] The functional consequence of GlyR modulation is a key component of the analgesic effects observed for these alkaloids.[4][8]

Modulation of GABA-A Receptors (GABAARs)

GABA-A receptors are the principal mediators of fast inhibitory neurotransmission throughout the brain. Functional studies show that gelsemine, koumine, and gelsevirine are inhibitors of GABA-A receptors, with IC50 values in the micromolar range.[1][2] This inhibitory action on GABA-A receptors likely contributes to both the therapeutic (e.g., anxiolytic) and toxic (e.g., respiratory depression) profiles of these compounds.[9]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the interaction of key gelsemine alkaloids with their primary molecular targets and their in vivo toxicity.

Table 1: Modulatory Effects of Gelsemine Alkaloids on Glycine Receptors (GlyRs)

| Alkaloid | Receptor Subtype | Effect | IC50 (µM) | Assay Type |

|---|---|---|---|---|

| Gelsemine | Native (Spinal Cord) | Inhibition | ~40.0 | [³H]-Strychnine Displacement |

| Recombinant α1 | Bell-shaped Modulation | 10.36 | Electrophysiology (HEK293) | |

| Recombinant α2 | Inhibition | - | Electrophysiology (HEK293) | |

| Recombinant α3 | Inhibition | - | Electrophysiology (HEK293) | |

| Koumine | Recombinant α1 | Inhibition | 31.5 | Electrophysiology (HEK293) |

| Recombinant | Inhibition | 9.59 | Electrophysiology (HEK293) | |

| Gelsevirine | Recombinant α1 | Inhibition | 40.6 | Electrophysiology (HEK293) |

| Recombinant | Inhibition | 82.94 | Electrophysiology (HEK293) |

| Humantenmine | Recombinant α1, α2, α3 | No Detectable Activity | - | Electrophysiology (HEK293) |

Data sourced from multiple studies.[1][2]

Table 2: Modulatory Effects of Gelsemine Alkaloids on GABA-A Receptors (GABAARs)

| Alkaloid | Effect | IC50 (µM) | Assay Type |

|---|---|---|---|

| Gelsemine | Inhibition | 55 - 75 | Electrophysiology (Native) |

| Inhibition | 170.8 | Electrophysiology (Recombinant) | |

| Koumine | Inhibition | 142.8 | Electrophysiology (Recombinant) |

| Gelsevirine | Inhibition | 251.5 | Electrophysiology (Recombinant) |

Data sourced from multiple studies.[1][2]

Table 3: Acute Toxicity of Gelsemine Alkaloids

| Alkaloid | LD50 (mg/kg) | Species |

|---|---|---|

| Humantenmine | < 0.2 | - |

| Gelsemine | > 50 | - |

| Koumine | > 50 | - |

| Koumine | 300.0 | Rat |

Data sourced from multiple studies.[1][10]

Key Signaling Pathways

The analgesic effects of gelsemine and koumine are not solely due to direct receptor modulation but also involve downstream signaling cascades. A critical pathway involves the biosynthesis of the neurosteroid allopregnanolone (B1667786).

Glycine Receptor-Mediated Allopregnanolone Synthesis

Activation of spinal GlyRs by gelsemine or koumine leads to the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR) mRNA expression in neurons.[7] This enzyme is responsible for converting progesterone (B1679170) into allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors. Therefore, gelsemine and koumine produce mechanical antiallodynia through a multi-step neuronal pathway: GlyR activation → 3α-HSOR upregulation → allopregnanolone biosynthesis → GABA-A receptor potentiation.[7] This pathway is a prime example of the intricate mechanisms underlying the pharmacological effects of these alkaloids.

Caption: Antinociceptive pathway of gelsemine and koumine.

Other Implicated Pathways

Studies have also implicated other pathways in the broader effects of gelsemine. For example, its anxiolytic effects may be mediated by inhibiting the NLRP3-inflammasome pathway and modulating the CREB/BDNF pathway in the hypothalamus.[11] Furthermore, gelsemine has been shown to inhibit the transglutaminase 2 (TG2) enzyme, suggesting a potential neuroprotective role in diseases like Alzheimer's.[12]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in pharmacological research. This section details common methodologies used for profiling gelsemine alkaloids.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of alkaloids on ion channel function in real-time.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the receptor of interest (e.g., α1 and β subunits for GlyR). Transfection is typically achieved using a lipid-based reagent. Cells are re-plated onto glass coverslips 24 hours post-transfection for recording.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, and 2 Na₂ATP, with the pH adjusted to 7.2 with KOH.

-

-

Recording Procedure: Coverslips are placed in a recording chamber on an inverted microscope. Borosilicate glass pipettes (3–5 MΩ resistance) are filled with the internal solution and used to form a gigaseal with a single cell. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded at a holding potential of -60 mV.

-

Drug Application: The agonist (e.g., glycine) is applied to the cell to evoke a baseline current. After a stable baseline is achieved, the agonist is co-applied with varying concentrations of the gelsemine alkaloid. A rapid solution exchange system is used for fast application and washout.

-

Data Analysis: The peak amplitude of the evoked current in the presence of the alkaloid is measured and normalized to the control current. Concentration-response curves are generated and fitted with the Hill equation to determine IC50 or EC50 values.

Caption: Workflow for electrophysiological screening of alkaloids.

Protocol: [³H]-Strychnine Radioligand Displacement Assay

This biochemical assay measures the ability of an alkaloid to compete with a radiolabeled antagonist for binding to the receptor.

-

Membrane Preparation: Spinal cord tissue from rats is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer.

-

Binding Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]-strychnine (e.g., 2-5 nM) and a range of concentrations of the competing gelsemine alkaloid.

-

Incubation and Termination: The mixture is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters, representing bound [³H]-strychnine, is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 1 mM glycine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the alkaloid. The IC50 value (the concentration of alkaloid that inhibits 50% of specific [³H]-strychnine binding) is determined by non-linear regression.

Summary and Future Directions

Gelsemine alkaloids, particularly gelsemine and koumine, are potent modulators of inhibitory GlyR and GABA-A receptors in the central nervous system.[1] Their pharmacological profile is complex, exhibiting subunit-selectivity and engaging downstream signaling pathways, such as neurosteroid biosynthesis, to produce analgesic and anxiolytic effects.[6][7] The quantitative data clearly indicate activity in the low-to-mid micromolar range for the primary targets.

The major hurdle for the clinical development of these compounds remains their toxicity.[1][4] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To synthesize derivatives that retain the therapeutic efficacy at GlyRs (e.g., the α3 subtype for chronic pain) while reducing activity at off-targets responsible for toxicity.[4][8]

-

Elucidating Toxic Mechanisms: A deeper understanding of the molecular basis for the toxicity of alkaloids like humantenmine is required.

-

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of these alkaloids are necessary to optimize dosing and delivery.

By leveraging the detailed pharmacological knowledge outlined in this guide, the scientific community can better navigate the challenges and opportunities presented by gelsemine alkaloids, potentially unlocking a new class of therapeutics for neurological disorders and chronic pain.

References

- 1. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Glycine Receptor Allosteric Ligands Library (GRALL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Gelsemine Toxicology and LD50 Studies in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemine (B155926), a potent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, exhibits a complex pharmacological profile characterized by both therapeutic potential and significant toxicity. A thorough understanding of its toxicological properties is paramount for any consideration in drug development. This technical guide provides a comprehensive overview of gelsemine toxicology, with a focus on its effects in animal models. It summarizes key LD50 data, details experimental protocols for toxicological assessment, and elucidates the primary signaling pathways involved in its mechanism of toxicity. The information is presented to be a valuable resource for researchers and professionals engaged in the study of natural compounds and the development of novel therapeutics.

Introduction

Gelsemine (C₂₀H₂₂N₂O₂) is the principal active alkaloid in Gelsemium sempervirens and a major component of Gelsemium elegans.[1] Historically, extracts of these plants have been used in traditional medicine for a variety of ailments, including pain, anxiety, and inflammation. However, the narrow therapeutic index and the risk of severe poisoning have limited its clinical application. The toxic effects of gelsemine are primarily attributed to its actions on the central nervous system (CNS), leading to symptoms such as respiratory depression, paralysis, and in severe cases, death.[2] This guide will delve into the quantitative toxicological data, the methodologies used to obtain this data, and the molecular mechanisms underlying gelsemine's toxicity.

Gelsemine LD50 Studies in Animal Models

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Numerous studies have been conducted to determine the LD50 of gelsemine in various animal models and through different routes of administration. This data is crucial for understanding the acute toxic potential of the compound and for dose selection in further preclinical studies.

Data Presentation: LD50 Values of Gelsemine

The following table summarizes the reported LD50 values for gelsemine in several animal species. It is important to note that these values can be influenced by factors such as the animal strain, age, sex, and the vehicle used for administration.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intraperitoneal (i.p.) | 56 | [2] |

| Intravenous (i.v.) | 0.1 - 0.12 (Lowest Lethal Dose - LDLo) | [2] | |

| Rat | Intraperitoneal (i.p.) | ~0.26 (for the related, more toxic alkaloid gelsenicine) | |

| Intravenous (i.v.) | ~0.15 (for the related, more toxic alkaloid gelsenicine) | ||

| Rabbit | Intravenous (i.v.) | 0.05 - 0.06 (LDLo) | [2] |

| Frog | Subcutaneous (s.c.) | 20 - 30 (LDLo) | [2] |

| Dog | Intravenous (i.v.) | 0.5 - 1.0 (LDLo) | [2] |

Experimental Protocols for Gelsemine Toxicology Studies

Standardized protocols are essential for the reliable and reproducible assessment of gelsemine's toxicity. The following sections outline detailed methodologies for acute oral toxicity and LD50 determination, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol is designed to determine the acute oral toxicity of gelsemine and to classify it according to the Globally Harmonised System (GHS).

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically nulliparous and non-pregnant females, 8-12 weeks old. A sufficient number of animals should be used to obtain statistically significant results.

-

Housing and Acclimatization: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, and light-dark cycle) for at least 5 days prior to the study to allow for acclimatization.

-

Dose Preparation and Administration:

-

Gelsemine is dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a 0.5% carboxymethylcellulose solution). The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight for rats.

-

Animals are fasted overnight before dosing.

-

The test substance is administered by oral gavage using a suitable intubation cannula.

-

-

Dosing Procedure (Stepwise Approach):

-

A starting dose is selected based on available data (e.g., from range-finding studies).

-

A group of three animals is dosed at the starting dose.

-

The outcome (survival or death) determines the next step:

-

If mortality is observed, the dose for the next group is lowered.

-

If no mortality is observed, the dose for the next group is increased.

-

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, gait, respiration, and autonomic signs), and body weight changes.

-

Observations are conducted frequently on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours post-dosing) and then daily for at least 14 days.

-

-

Endpoint: The number of animals that die within the observation period is recorded for each dose level to determine the GHS classification and an approximate LD50 value.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) should undergo a gross necropsy. Any observed abnormalities in tissues and organs should be recorded.

Intraperitoneal (i.p.) LD50 Determination in Mice

This protocol outlines a method for determining the intraperitoneal LD50 of gelsemine in mice.

-

Test Animals: Healthy, young adult mice (e.g., BALB/c or CD-1 strains), of a single sex or both, with body weights within a narrow range.

-

Housing and Acclimatization: As described in the oral toxicity protocol.

-

Dose Preparation and Administration:

-

Gelsemine is dissolved in a sterile, non-irritating vehicle suitable for intraperitoneal injection (e.g., sterile saline).

-

A series of graded doses is prepared.

-

The substance is administered via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically not exceeding 0.5 mL for a mouse).

-

-

Experimental Design:

-

Animals are randomly assigned to several dose groups (e.g., 5-6 groups) and a control group (vehicle only). Each group should consist of a sufficient number of animals (e.g., 8-10).

-

The doses are typically spaced geometrically.

-

-

Observations:

-

Animals are observed for signs of toxicity and mortality at regular intervals for at least 24 to 48 hours. The observation period may be extended depending on the onset and duration of toxic signs.

-

-

Endpoint and Data Analysis:

-

The number of mortalities in each dose group is recorded.

-

The LD50 value is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.

-

Signaling Pathways in Gelsemine Toxicology

The toxic effects of gelsemine are mediated through its interaction with specific molecular targets in the central nervous system. The primary mechanisms involve the modulation of inhibitory neurotransmitter receptors and the induction of neuroinflammation.

Glycine (B1666218) Receptor (GlyR) Agonism

Gelsemine acts as a potent agonist at glycine receptors, particularly the α1 and α3 subtypes.[3] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.

Caption: Agonistic action of gelsemine on the glycine receptor signaling pathway.

Activation of glycine receptors by gelsemine leads to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, generating an inhibitory postsynaptic potential (IPSP). The resulting decrease in neuronal excitability leads to muscle relaxation and, at toxic doses, paralysis and respiratory failure.

Negative Modulation of GABA-A Receptors

Gelsemine also acts as a negative modulator of γ-aminobutyric acid type A (GABA-A) receptors.[2][3][4] GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain. By inhibiting the function of these receptors, gelsemine can disrupt the delicate balance of excitation and inhibition in the CNS.

References

- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]

- 3. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Gelsemine: An In-depth Technical Guide to its Preliminary Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemine (B155926), a principal indole (B1671886) alkaloid derived from the Gelsemium species, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Preliminary screenings have revealed its potential as a neuroprotective, anti-inflammatory, and anticancer agent. This technical guide provides a comprehensive overview of the current understanding of gelsemine's biological activities, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them. Detailed experimental protocols for key assays are provided to facilitate further research and development of gelsemine-based therapeutics.

Introduction

Gelsemine's multifaceted biological profile suggests its potential to address a range of complex diseases. Its neuroprotective properties have been investigated in the context of Alzheimer's disease and hypoxic-ischemic brain injury.[1][2][3] The alkaloid's anti-inflammatory effects are evident in its ability to modulate key inflammatory pathways.[4][5] Furthermore, initial studies have indicated its cytotoxic activity against various cancer cell lines, highlighting its potential as an anticancer agent.[4][6] This guide will delve into the experimental evidence supporting these activities and provide detailed protocols for their investigation.

Neuroprotective Activities of Gelsemine

Gelsemine has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases and brain injury.

Alzheimer's Disease Models

In mouse models of Alzheimer's disease, gelsemine has been shown to alleviate cognitive impairments induced by β-amyloid (Aβ) oligomers.[2] It achieves this by reducing the over-activation of microglia and astrocytes, key players in neuroinflammation.[2]

Hypoxic-Ischemic Brain Injury

Gelsemine exhibits neuroprotective effects in neonatal mice with hypoxic-ischemic brain injury by suppressing inflammation and oxidative stress.[3] This is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.[3]

Key Molecular Targets and Signaling Pathways

Several molecular targets and signaling pathways have been identified as being modulated by gelsemine in the context of neuroprotection:

-

Transglutaminase 2 (TG2): Gelsemine inhibits the activity of TG2, an enzyme implicated in Aβ aggregation and neurotoxicity.[1]

-

Glycine (B1666218) Receptors: Gelsemine acts as an agonist for the glycine receptor (GlyR), which can lead to neuroprotective effects.[4][7]

-

Nrf2/HO-1 Pathway: Gelsemine activates the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[3]

Signaling Pathway of Gelsemine in Neuroprotection

Caption: Signaling pathways modulated by gelsemine leading to neuroprotection.

Anti-inflammatory Activities of Gelsemine

Gelsemine has demonstrated potent anti-inflammatory properties in various experimental models.

Inhibition of Pro-inflammatory Cytokines

Gelsemine significantly inhibits the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice treated with Aβ oligomers.[2]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of gelsemine are linked to its ability to modulate key signaling pathways involved in the inflammatory response. In a mouse model of chronic unpredictable mild stress, gelsemine was found to inhibit the activation of the NLRP3-inflammasome pathway.[8]

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: Workflow for evaluating the anti-inflammatory activity of gelsemine.

Anticancer Activities of Gelsemine

Preliminary studies have indicated that gelsemine possesses anticancer properties.

Cytotoxicity in Cancer Cell Lines

Gelsemine has been shown to exhibit cytotoxic activity against various cancer cell lines.[4][6] For instance, (+) gelsemine demonstrated cytotoxic activity against PC12 cells with an IC50 value of 31.59 μM.[9] However, the anticancer effects of gelsemine appear to be less potent compared to other alkaloids from the same plant, such as koumine.[6]

Induction of Apoptosis

The anticancer activity of gelsemine is, in part, attributed to its ability to induce apoptosis in cancer cells. This has been observed through assays that detect markers of programmed cell death.[10]

Quantitative Data Summary

| Biological Activity | Model System | Key Findings | Reference |

| Neuroprotection | Aβ oligomer-treated mice | Alleviated cognitive impairments at 5-10 μg/kg.[2] | [2] |

| Reduced over-expression of IL-1β, IL-6, and TNF-α.[2] | [2] | ||

| Neonatal mice with hypoxic-ischemic brain injury | Reduced infarct volume and neuronal loss.[3] | [3] | |

| Anti-inflammatory | Aβ oligomer-treated mice | Inhibited over-expression of pro-inflammatory cytokines.[2] | [2] |

| CUMS-induced mice | Decreased levels of IL-1β and IL-6 in the hypothalamus and hippocampus.[8] | [8] | |

| Anticancer | PC12 cells | (+) gelsemine exhibited an IC50 of 31.59 μM.[9] | [9] |

| H22 mouse liver cancer cells | Showed weaker anti-tumor effect compared to koumine.[6] | [6] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of gelsemine on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Gelsemine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of gelsemine and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[11]

-

Incubate the plate for 1.5 hours at 37°C.[11]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

-

Incubate for 15 minutes at 37°C with shaking.[11]

-

Measure the absorbance at 492 nm using a microplate reader.[11]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after gelsemine treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Flow cytometer

Protocol:

-

Induce apoptosis in cells by treating with gelsemine for the desired time.

-

Harvest the cells and wash them with cold PBS.[12]

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[12]

-

Add 5 µL of Annexin V-FITC and propidium (B1200493) iodide (PI) to each 100 µL of cell suspension.[13]

-

Incubate the cells at room temperature for 15 minutes in the dark.[12]

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Nrf2/HO-1 Pathway

Objective: To determine the effect of gelsemine on the protein expression of Nrf2 and HO-1.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection system

Protocol:

-

Lyse cells or tissues in RIPA buffer and quantify protein concentration using a BCA assay.[14]

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C.[14]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

-

Visualize the protein bands using an ECL detection system.[14]

Conclusion

The preliminary screening of gelsemine's biological activities reveals its significant potential as a therapeutic agent for a variety of diseases, particularly those involving neuroinflammation, oxidative stress, and cancer. Its ability to modulate multiple signaling pathways underscores its complex and promising pharmacological profile. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further exploring and harnessing the therapeutic potential of this intriguing natural compound. Further investigation is warranted to fully elucidate its mechanisms of action and to develop safe and effective gelsemine-based therapies.

References

- 1. Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 5. mdpi.com [mdpi.com]

- 6. 4.9. Assessment of Microglia and Astrocyte Activation by Immunofluorescence Staining [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. kumc.edu [kumc.edu]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. benchchem.com [benchchem.com]

A Historical Perspective of Gelsemine in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium, a genus of highly toxic flowering plants, has a long and complex history in traditional medicine, particularly in Traditional Chinese Medicine (TCM) and the homeopathic practices of North America. The primary bioactive and toxic constituents of these plants are a suite of indole (B1671886) alkaloids, with gelsemine (B155926) being one of the most prominent. This technical guide provides an in-depth historical perspective on the use of Gelsemium species in traditional medicine, with a core focus on the principal alkaloid, gelsemine. It summarizes the traditional applications, presents available quantitative data on gelsemine concentration and toxicity, and details the experimental protocols for its extraction, isolation, and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the ethnopharmacology and therapeutic potential of this potent natural compound.

Introduction: The Dual Legacy of Gelsemium

The genus Gelsemium encompasses a few species of climbing plants, most notably Gelsemium elegans (Gardn. & Champ.) Benth. in Asia and Gelsemium sempervirens (L.) J.St.-Hil. in North America.[1] These plants, often recognized by their fragrant yellow flowers, hold a dual reputation in human history: as potent poisons and as valuable medicinal herbs.[1] This paradoxical nature stems from their rich alkaloid content, primarily the highly toxic indole alkaloid, gelsemine.

Historically, the use of Gelsemium in traditional medicine has been a delicate balance between harnessing its therapeutic effects and avoiding its lethal toxicity. Traditional practitioners, through generations of empirical observation, developed methods of preparation and application to mitigate its harmful properties while leveraging its medicinal benefits. This guide delves into this historical context, providing a scientific lens through which to examine the traditional uses of Gelsemium and the central role of its key alkaloid, gelsemine.

Traditional Medicinal Uses of Gelsemium Species

The application of Gelsemium in traditional medicine varies significantly by geographical region and species.

Gelsemium elegans in Traditional Chinese Medicine (TCM)

Known as "Gou Wen" (钩吻) in China, Gelsemium elegans has been documented in ancient herbal classics like the Shennong Ben Cao Jing.[2] Due to its extreme toxicity, its use in TCM has been predominantly external.[3][4] Traditional applications include:

-

Treatment of Skin Conditions: Used topically for eczema, skin ulcers, and rheumatoid arthritis.[5][6]

-

Pain Relief: Applied externally to alleviate neuropathic pain and pain from physical injuries.[1]

-

Other External Uses: Employed to "dispel wind, reduce swelling, remove poison, kill insects, and relieve itching."[2][4]

Internal use of G. elegans in TCM is exceedingly rare and undertaken with extreme caution due to the high risk of fatal poisoning.

Gelsemium sempervirens in North American Traditional and Homeopathic Medicine

Gelsemium sempervirens, commonly known as yellow jasmine or Carolina jessamine, has a history of use among Native American tribes and was later adopted into eclectic and homeopathic medicine in the 19th century.[1] Its applications have included:

-

Neurological Conditions: Treatment for neuralgia (nerve pain), migraines, and sciatica.[1][7]

-

Respiratory Ailments: Used for asthma and whooping cough.[1][7]

-

Anxiety and Spasmodic Disorders: Employed for its anxiolytic and antispasmodic properties.[1]

-

Fever and Influenza: Utilized in homeopathic remedies for flu-like symptoms.[2]

It is important to note that the use of G. sempervirens in modern times is primarily in the form of highly diluted homeopathic preparations, where the concentration of gelsemine is exceedingly low.[2]

Quantitative Data on Gelsemine

A critical aspect for understanding the historical use and potential future development of gelsemine is the quantitative analysis of its presence in plant materials and its toxicological profile.

Table 1: Concentration of Gelsemine and Other Alkaloids in Gelsemium Species

| Species | Plant Part | Compound | Concentration | Reference |

| Gelsemium elegans | Leaves | Gelsemine | 122.4 µg/g | [8] |

| Gelsemium elegans | Stems | Gelsemine | Varies, generally lower than roots and leaves | [5][6] |

| Gelsemium elegans | Roots | Gelsemine | Higher than stems and leaves | [5][6] |

| Gelsemium sempervirens | Rhizome | Total Alkaloids | 0.2% | [9] |

| Gelsemium sempervirens | Mother Tincture | Gelsemine | 0.021% (w/v) (6.5 x 10⁻⁴ M) | [10] |

Note: There is a significant lack of data on the concentration of gelsemine in traditionally prepared decoctions and tinctures (non-homeopathic). The preparation method (e.g., boiling time, solvent) would significantly impact the final concentration of alkaloids. This represents a critical knowledge gap for understanding the historical therapeutic window and safety of these preparations.

Table 2: Toxicity of Gelsemine and Gelsemium Extracts

| Substance | Animal Model | Route of Administration | LD₅₀ | Reference |

| Gelsemine | Mice | Intraperitoneal | 56 mg/kg | [5] |

| Gelsemine | Rats | Intraperitoneal | ~0.26 mg/kg (for gelsenicine, a more toxic alkaloid) | [6] |

| G. elegans Total Alkaloids | Mice | Oral | 15 mg/kg | [11] |

| G. elegans Total Alkaloids | Mice | Intraperitoneal | 4 mg/kg | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of gelsemine from Gelsemium plant material.

Extraction and Isolation of Gelsemine

A common method for extracting and isolating gelsemine and other alkaloids from Gelsemium species is the acid-base extraction technique.

Protocol: Acid-Base Extraction of Alkaloids from Gelsemium elegans [3]

-

Plant Material Preparation: The dried and powdered plant material (e.g., stems and leaves) of Gelsemium elegans is the starting material.

-

Acidification: The powdered plant material is suspended in an aqueous solution and acidified to a pH of approximately 4 using a suitable acid (e.g., 20% H₂SO₄). This step protonates the alkaloids, making them soluble in the aqueous phase.

-

Defatting: The acidic suspension is then partitioned with an organic solvent, such as ethyl acetate (B1210297) (EtOAc), to remove non-alkaloidal, lipophilic components. The aqueous phase containing the protonated alkaloids is retained.

-

Basification: The aqueous phase is basified to a pH of around 10 with a base, such as sodium carbonate (Na₂CO₃). This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Extraction of Free-Base Alkaloids: The basified aqueous solution is extracted with a chlorinated solvent like chloroform (B151607) (CHCl₃). The organic phase, now containing the free-base alkaloids, is collected.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

-

Purification: The crude extract can be further purified using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate pure gelsemine.

Analytical Methods for Gelsemine Quantification

Protocol: High-Performance Liquid Chromatography (HPLC) for Gelsemine Analysis [12]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 μm).

-

Mobile Phase: A mixture of methanol, water, and di-n-butylamine (e.g., 58:42:0.01, v/v/v). The mobile phase composition may be adjusted to optimize separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of 263 nm.

-

Quantification: Gelsemine concentration is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a pure gelsemine standard.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Gelsemine Analysis in Biological Samples [6][12]

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared by protein precipitation with acetonitrile (B52724) or solid-phase extraction.

-

Chromatographic Separation:

-

Column: An ACQUITY HSS T3 column or similar.

-

Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For gelsemine, the transition m/z 323.2 → 70.5 is commonly monitored for quantification, with another transition used for confirmation.

-

-

Quantification: Quantification is achieved using an internal standard (e.g., dendrobine) and a calibration curve prepared in the same biological matrix.

Visualizations

Diagram 1: Traditional Use and Modern Analysis Workflow

Caption: Workflow from traditional use to modern analysis of Gelsemine.

Diagram 2: Logical Relationship of Gelsemine's Dual Nature

Caption: Dose-dependent dual effects of Gelsemine.

Conclusion and Future Directions

The historical use of Gelsemium in traditional medicine provides a fascinating example of ethnopharmacological knowledge developed over centuries. While traditional practices recognized the therapeutic potential of these plants, they were acutely aware of their inherent toxicity. Modern scientific investigation has identified gelsemine as a key alkaloid responsible for both the medicinal and toxic properties of Gelsemium.

This technical guide has summarized the historical context, presented available quantitative data, and detailed modern analytical methodologies for the study of gelsemine. A significant finding is the critical gap in our understanding of the precise concentrations of gelsemine in traditional (non-homeopathic) preparations. Future research should focus on:

-

Quantitative Analysis of Traditional Preparations: Conducting detailed chemical analysis of Gelsemium decoctions, tinctures, and other traditional formulations to determine the actual dosage of gelsemine administered in historical contexts.

-

Pharmacokinetics of Traditional Formulations: Investigating the absorption, distribution, metabolism, and excretion of alkaloids from traditional preparations to better understand their bioavailability and potential for toxicity.

-

Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the therapeutic effects of gelsemine to identify potential drug development pathways.

By bridging the gap between historical knowledge and modern scientific rigor, the full therapeutic potential of gelsemine and other Gelsemium alkaloids may be safely and effectively realized for the development of new medicines.

References

- 1. Medicinal plants of the genus Gelsemium (Gelsemiaceae, Gentianales)--a review of their phytochemistry, pharmacology, toxicology and traditional use [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. alfachemic.com [alfachemic.com]

- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Homeopathic Doses of Gelsemium sempervirens Improve the Behavior of Mice in Response to Novel Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An integrated strategy toward comprehensive characterization and quantification of multiple components from herbal medicine: An application study in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Gelsemine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical synthesis, biological activity, and therapeutic potential of novel derivatives of the complex indole (B1671886) alkaloid, gelsemine (B155926).

This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives of gelsemine, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. For centuries, extracts from these plants have been utilized in traditional medicine for a variety of ailments, and modern research has begun to unravel the therapeutic potential of their constituent compounds. Gelsemine, with its complex hexacyclic cage-like structure, has emerged as a promising scaffold for the development of new therapeutics targeting a range of conditions, including anxiety, chronic pain, inflammation, and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, experimental evaluation, and mechanisms of action of these novel compounds.

Introduction to Gelsemine and its Therapeutic Potential

Gelsemine is a prominent member of the Gelsemium monoterpenoid indole alkaloids (MIAs), a diverse family of natural products known for their significant biological activities.[1][2] These compounds, isolated from plants such as Gelsemium sempervirens (yellow jessamine), have demonstrated a wide array of pharmacological effects, including anti-tumor, immunosuppressive, anti-anxiety, and analgesic properties.[3][4] The intricate and rigid structure of gelsemine has made it a challenging and attractive target for total synthesis, spurring the development of innovative synthetic strategies.[5][6]

Recent research has focused on the derivatization of the gelsemine core to enhance its therapeutic properties while potentially reducing its inherent toxicity. Modifications at various positions of the gelsemine molecule, such as the N-1 position, C-19, and C-21, have led to the discovery of novel derivatives with altered bioactivities and improved pharmacological profiles.[7]

Synthesis of Novel Gelsemine Derivatives

The total synthesis of gelsemine is a complex undertaking that has been accomplished by several research groups, each employing unique strategies to construct its intricate polycyclic framework.[5][6] These established synthetic routes provide a foundation for the preparation of novel derivatives. Key strategies often involve the construction of the bicyclo[3.2.1]octane core, formation of the pyrrolidine (B122466) moiety, and the introduction of the oxindole (B195798) residue.[8]

General Synthetic Strategies

The synthesis of gelsemine derivatives typically involves either the modification of the natural product itself or a divergent approach from a late-stage synthetic intermediate. Common modifications include:

-

N-Alkylation and N-Acylation: The secondary amine at the N-1 position is a common site for modification, allowing for the introduction of various alkyl and acyl groups to explore structure-activity relationships (SAR).

-

Modification of the Vinyl Group: The vinyl group at C-19 can be functionalized through various reactions, such as oxidation, reduction, or addition reactions, to introduce new functionalities.

-

Derivatization at C-21: The development of synthetic routes to 21-oxogelsemine (B1249301) and its derivatives has opened up possibilities for modifications at this position.[9]

Experimental Protocol: Asymmetric Total Synthesis of (+)-Gelsemine

A notable asymmetric total synthesis of (+)-gelsemine was achieved through an organocatalytic Diels-Alder approach. This method provides a foundation for the enantioselective synthesis of gelsemine and its derivatives.[2][3]

Key Steps:

-

Organocatalytic Diels-Alder Reaction: A highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction is employed to construct the initial chiral core.

-

Intramolecular Trans-annular Aldol Condensation: This step is crucial for furnishing the prolidine ring and establishing the configuration of the C20 quaternary carbon stereocenter.

-

Late-Stage Intramolecular SN2 Substitution: The final hexacyclic skeleton of gelsemine is constructed through an intramolecular SN2 substitution.

This efficient synthesis, completed in 12 steps with an overall yield of around 5% and an enantiomeric excess of over 99%, provides a robust platform for generating chiral gelsemine derivatives for further investigation.[2][3]

Biological Activities of Novel Gelsemine Derivatives

Novel gelsemine derivatives have been evaluated for a range of biological activities, with a focus on their potential as anxiolytics, analgesics, anti-inflammatory agents, and anti-cancer therapeutics.

Anxiolytic and Neuroprotective Effects

Gelsemine itself has been shown to exhibit anxiolytic effects, and research into its derivatives aims to enhance this activity.[10] The primary mechanism of action for the neurological effects of gelsemine is believed to be its interaction with the glycine (B1666218) receptor (GlyR), a key inhibitory neurotransmitter receptor in the central nervous system.[11][12]

Quantitative Data on Glycine Receptor Modulation:

| Compound | Receptor Subtype | Effect | IC50 / EC50 | Reference |

| Gelsemine | α1 GlyR | Potentiation (low conc.), Inhibition (high conc.) | Potentiation: <50 µM | [12] |

| Gelsemine | α2 GlyR | Inhibition | - | [12] |

| Gelsemine | α3 GlyR | Inhibition | - | [12] |

| Gelsemine | Native Spinal GlyRs | Inhibition | ~42 µM | [8] |

Anti-Cancer Activity

Several studies have investigated the cytotoxic effects of gelsemine and its derivatives against various cancer cell lines. The data suggests that these compounds may induce apoptosis and inhibit cancer cell proliferation.

Cytotoxicity of Gelsemine Derivatives against Cancer Cell Lines:

| Compound | Cell Line | Activity | IC50 Value | Reference |

| (+) Gelsemine | PC12 (differentiated) | Cytotoxic | 31.59 µM | [4] |

| (-) Gelsemine | PC12 (differentiated) | Not cytotoxic | > 100 µM | [4] |

| G. elegans extract | CaOV-3 (ovarian cancer) | Cytotoxic | 5 µg/ml (96h) | [11] |

| G. elegans extract | MDA-MB-231 (breast cancer) | Less cytotoxic | 40 µg/ml (96h) | [11] |

Anti-inflammatory Activity

Gelsemine and its derivatives have also demonstrated anti-inflammatory properties. Their mechanism of action in this context is being actively investigated, with potential links to the inhibition of key inflammatory signaling pathways such as the NF-κB and JAK2-STAT3 pathways.[1][13]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., CaOV-3, MDA-MB-231)[11]

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the gelsemine derivatives for a specified period (e.g., 24, 48, 72, or 96 hours).[11]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[14]

Electrophysiology for Glycine Receptor Modulation

Whole-cell patch-clamp recording is a powerful technique to study the effect of compounds on ion channel function.[12][15]

Materials:

-

HEK293 cells transfected with the desired glycine receptor subunit(s)

-

Patch-clamp rig with amplifier and data acquisition system

-

External and internal recording solutions

-

Glycine and gelsemine derivatives

Procedure:

-

Culture transfected HEK293 cells on coverslips.

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply glycine at a specific concentration (e.g., EC10) to elicit a baseline current.

-

Co-apply the gelsemine derivative with glycine and record the change in current amplitude.

-

Wash out the compound to observe the recovery of the baseline current.

-

Analyze the data to determine the effect of the derivative (potentiation or inhibition) and calculate the IC50 or EC50 value.[12]

Signaling Pathways and Mechanisms of Action

The biological effects of gelsemine and its derivatives are mediated through their interaction with specific molecular targets and the modulation of intracellular signaling pathways.

Glycine Receptor Signaling

As mentioned, the primary target for the neurological effects of gelsemine is the glycine receptor. Gelsemine acts as a modulator of this receptor, leading to changes in neuronal excitability.[11][12]

Diagram 1: Modulation of Glycine Receptor Signaling by Gelsemine Derivatives.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Some natural products and their derivatives have been shown to exert their anti-cancer effects by inhibiting this pathway. While direct evidence for gelsemine derivatives is still emerging, their cytotoxic effects suggest a potential interaction with this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Gelsemine - Wikipedia [en.wikipedia.org]

- 11. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]

- 15. UBIRA ETheses - Towards the total synthesis of Gelsemine [etheses.bham.ac.uk]

- 16. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis and Purification of Gelsemine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis and purification of gelsemine, a complex indole (B1671886) alkaloid. The information is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, medicinal chemistry, and pharmacology.

Introduction to Gelsemine

Gelsemine is a highly toxic but medicinally promising alkaloid found in plants of the Gelsemium genus. Its intricate hexacyclic cage-like structure, featuring seven stereocenters and a spiro-oxindole moiety, has made it a challenging and sought-after target for total synthesis.[1][2] Recent studies have highlighted its potential as a potent and specific antinociceptive agent in chronic pain, driving further interest in its synthesis and biological evaluation.[2] This document outlines a selection of modern total synthesis strategies and efficient purification protocols for obtaining high-purity gelsemine.

Total Synthesis of Gelsemine: A Comparative Overview

Several research groups have successfully completed the total synthesis of gelsemine, employing diverse and innovative strategies. This section provides a summary of key quantitative data from some of the most notable asymmetric syntheses, offering a comparative overview of their efficiency.

| Principal Investigator(s) | Year | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Enantiomeric Excess | Reference |

| Fukuyama, T. | 2000 | Divinylcyclopropane-cycloheptadiene rearrangement | 31 | Not explicitly stated | >99% | [3][4] |

| Overman, L. E. | 2005 | Aza-Cope rearrangement-Mannich cyclization | 30 | ~1.2% (for racemic) | N/A (racemic) | [1][5][6] |

| Qin, Y. | 2012 | Biomimetic enol-oxonium cyclization cascade | 25 | ~1% | >99% | [7] |

| Zhai, H. & Qiu, F. G. | 2015 | Organocatalytic Diels-Alder reaction | 12 | ~5% | >99% | [2] |

Experimental Protocol: Asymmetric Total Synthesis of (+)-Gelsemine (Zhai & Qiu, 2015)